4-Bromo-7-(methylsulfonyl)quinoline

Lipophilicity Drug Design Permeability

4-Bromo-7-(methylsulfonyl)quinoline (CAS 1375302-40-1) is a heterobifunctional quinoline derivative bearing a C4 bromine atom and a C7 methylsulfonyl group. This dense substitution pattern renders it a versatile electrophilic building block for medicinal chemistry campaigns requiring sequential C–C (Suzuki, Negishi) and C–N (Buchwald–Hartwig) cross-coupling at the 4-position, while the electron‑withdrawing 7‑methylsulfonyl substituent modulates ring electronics and provides a defined hydrogen‑bond acceptor site.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 1375302-40-1
Cat. No. B1440891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-(methylsulfonyl)quinoline
CAS1375302-40-1
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br
InChIInChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeyFIDAUAQEXHXMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-(methylsulfonyl)quinoline (CAS 1375302-40-1): A Functionalized Quinoline Intermediate for Targeted Synthesis


4-Bromo-7-(methylsulfonyl)quinoline (CAS 1375302-40-1) is a heterobifunctional quinoline derivative bearing a C4 bromine atom and a C7 methylsulfonyl group. This dense substitution pattern renders it a versatile electrophilic building block for medicinal chemistry campaigns requiring sequential C–C (Suzuki, Negishi) and C–N (Buchwald–Hartwig) cross-coupling at the 4-position, while the electron‑withdrawing 7‑methylsulfonyl substituent modulates ring electronics and provides a defined hydrogen‑bond acceptor site [1]. Predicted physicochemical properties include a molecular weight of 286.15 g·mol⁻¹, a boiling point of 477.4 °C, a density of 1.6 g·cm⁻³, an XLogP3 of 2.2, and a topological polar surface area (TPSA) of 55.4 Ų, distinguishing it from halogen‑only analogs [1].

Why 4-Bromo-7-(methylsulfonyl)quinoline Cannot Be Replaced by Generic 4‑Haloquinolines or Positional Isomers


Simple 4‑haloquinolines lack the 7‑sulfonyl group, leaving them devoid of the built‑in electron‑withdrawing and hydrogen‑bonding functionality critical for target‑binding pharmacophores [1]. Positional isomers such as 4‑bromo‑5‑(methylsulfonyl)‑ or 4‑bromo‑6‑(methylsulfonyl)quinoline alter the electronic landscape of the ring system, shifting reactivity in cross‑coupling steps and potentially abolishing biological activity when a precise 7‑position electron‑deficient motif is required . Furthermore, replacing the 4‑bromine with a 4‑chlorine (e.g., 4‑chloro‑7‑(methylsulfonyl)quinoline) reduces oxidative‑addition rates in palladium‑catalyzed transformations, fundamentally changing the kinetic profile of downstream synthetic sequences . Therefore, generic substitution risks compromising both the synthetic efficiency and the functional performance of the final target molecule.

Quantitative Differentiation Evidence for 4-Bromo-7-(methylsulfonyl)quinoline Against Structural Analogs


Enhanced Lipophilicity (XLogP3) Relative to 4‑Chloro‑7‑(methylsulfonyl)quinoline

4-Bromo-7-(methylsulfonyl)quinoline exhibits a higher predicted lipophilicity (XLogP3 = 2.2) compared with 4‑chloro‑7‑(methylsulfonyl)quinoline (XLogP3 estimated ~1.5–1.8 based on ChemDraw predictions), consistent with the larger atomic volume of bromine [1]. This difference of approximately 0.4–0.7 log units is significant within the context of Lipinski's Rule of Five and suggests improved passive membrane permeability for bromo‑substituted analogs.

Lipophilicity Drug Design Permeability

Identical Topological Polar Surface Area but Different Halogen Bulk Provides Distinct Steric Profiles

The TPSA of 4-bromo-7-(methylsulfonyl)quinoline is 55.4 Ų, identical to that predicted for 4‑chloro‑7‑(methylsulfonyl)quinoline because the sulfonyl oxygen atoms dominate the polar surface contribution [1]. However, the van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å), creating a sterically more demanding 4‑position that may improve selectivity for deep hydrophobic binding pockets while maintaining an equivalent hydrogen‑bonding capacity from the methylsulfonyl group.

Molecular Recognition Binding Pocket Fit Halogen Bonding

Superior Palladium‑Catalyzed Cross‑Coupling Reactivity Due to C–Br Bond Strength vs. C–Cl

The C4 bromine atom in 4‑bromo‑7‑(methylsulfonyl)quinoline undergoes oxidative addition with Pd(0) catalysts significantly faster than the C4 chlorine in 4‑chloro‑7‑(methylsulfonyl)quinoline, owing to the lower bond dissociation energy of C–Br (ca. 67 kcal/mol) versus C–Cl (ca. 81 kcal/mol) [1]. This kinetic advantage is critical for sequential functionalization of the quinoline core when introducing aryl, heteroaryl, or amine substituents at the 4‑position in high yield.

Suzuki Coupling Buchwald–Hartwig Amination Synthetic Chemistry

Distinct Electronic Profile for 7‑Methylsulfonyl vs. 8‑Methylsulfonyl Positional Isomers in mGluR1/mGluR5 Patent SAR

In the sulfonyl‑quinoline patent family (WO2009/118296; US2009/0247596) directed to mGluR1 and mGluR5 receptor ligands, the 7‑methylsulfonyl substitution pattern is consistently associated with higher binding affinity than the 8‑methylsulfonyl isomer for the mGluR5 subtype [1]. Although specific IC₅₀ values for the pure bromo intermediates are not disclosed, the SAR tables indicate that 7‑sulfonyl‑substituted quinolines achieve sub‑micromolar IC₅₀ values (typically 0.2–0.8 μM) whereas the corresponding 8‑sulfonyl regioisomers are 5‑ to 10‑fold weaker, establishing a clear positional preference for the 7‑position when targeting glutamate receptors.

mGluR1/5 Modulators Structure–Activity Relationship CNS Drug Discovery

Absence of MAO‑A/MAO‑B Inhibitory Activity Distinguishes it from Polyfunctional Quinoline Bioactives

4-Bromo-7-(methylsulfonyl)quinoline was tested against human recombinant monoamine oxidase A and B and exhibited IC₅₀ values >100,000 nM for both isoforms, representing essentially no inhibition [1]. In contrast, many multi‑substituted quinolines (e.g., 8‑hydroxyquinoline derivatives) display low‑micromolar MAO‑A inhibition, which constitutes a significant off‑target liability for CNS drug candidates intended for non‑MAO mechanisms. This clean profile provides a favorable selectivity starting point when the 4‑bromo intermediate is elaborated into final drug candidates.

MAO Inhibition Off‑Target Selectivity CNS Safety

Thermal Stability Margin (Boiling Point 477 °C) Enables High‑Temperature Reaction Conditions Unavailable to Lower‑Boiling Analogs

The predicted boiling point of 4‑bromo‑7‑(methylsulfonyl)quinoline is 477.4 °C at 760 mmHg, which is substantially higher than that of 4‑bromoquinoline (261.2 °C) [1]. This approximately 216 °C boiling point elevation, attributable to the polar methylsulfonyl group, permits broader solvent and temperature windows for reactions such as high‑temperature Heck couplings or microwave‑assisted syntheses without risk of evaporative loss of the starting material, an important consideration for process development and scale‑up.

Thermal Stability Process Chemistry Scale‑up

Recommended Research and Industrial Application Scenarios for 4-Bromo-7-(methylsulfonyl)quinoline


Synthesis of 4‑Aryl‑7‑(methylsulfonyl)quinoline Library via High‑Throughput Suzuki Coupling

The superior C–Br oxidative addition reactivity of 4‑bromo‑7‑(methylsulfonyl)quinoline enables rapid parallel Suzuki–Miyaura coupling at ambient or moderately elevated temperatures, generating diverse 4‑aryl/heteroaryl libraries for screening against kinase, GPCR, or ion‑channel targets [1]. The invariant 7‑methylsulfonyl group ensures consistent electronic modulation across the library.

mGluR5 Negative Allosteric Modulator (NAM) Lead Optimization Starting from 7‑Sulfonyl Scaffold

Based on patent SAR evidence showing significant preference for 7‑sulfonyl substitution over 8‑sulfonyl for mGluR5 binding, the compound serves as a privileged intermediate for synthesizing novel mGluR5 NAMs with potential application in pain, anxiety, and neurodegenerative disorders [1]. The 4‑position bromine allows late‑stage diversification to explore structure–activity relationships.

Process Chemistry Development Requiring High‑Temperature Reaction Conditions

With a boiling point exceeding 475 °C, the compound is compatible with high‑boiling solvents (e.g., NMP, DMSO, sulfolane) and microwave‑assisted protocols, making it suitable for kilogram‑scale synthesis where thermal robustness is critical for reaction reproducibility and safety [1].

Fragment‑Based Drug Discovery (FBDD) with Built‑in Halogen‑Bond Donor Capability

The C4 bromine provides a strong halogen‑bond donor (σ‑hole) that can be exploited in fragment‑based screening to identify novel binding epitopes. The 7‑methylsulfonyl group simultaneously contributes directional hydrogen‑bond acceptor capacity, making the compound a dual‑functional fragment for SPR or X‑ray crystallography fragment soaking campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-(methylsulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.